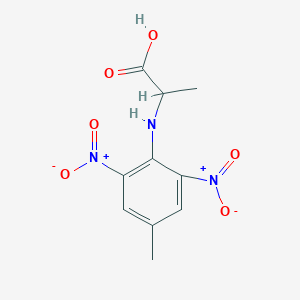

2-(4-Methyl-2,6-dinitroanilino)propanoic acid

説明

Systematic Nomenclature and Molecular Formula

2-(4-Methyl-2,6-dinitroanilino)propanoic acid is a synthetic organic compound characterized by its aromatic core and functional groups. Its IUPAC name reflects the substitution pattern on the aniline ring and the propanoic acid moiety. The molecular formula C₁₀H₁₁N₃O₆ indicates a combination of aromatic, nitro, amino, and carboxylic acid functional groups. Key identifiers include:

| Property | Value |

|---|---|

| IUPAC Name | 2-(4-Methyl-2,6-dinitroanilino)propanoic acid |

| CAS Number | 19466-60-5 |

| Molecular Weight | 269.21 g/mol |

| SMILES Notation | CC(C(=O)O)Nc1c(cc(cc1N+[O-])C)N+[O-] |

| InChI Key | DVLHHRWRGJGLKJ-UHFFFAOYSA-N |

This compound belongs to the class of nitroaromatic amines, distinguished by the presence of two nitro groups at the 2- and 6-positions of the aniline ring, a methyl group at the 4-position, and a propanoic acid substituent attached via an amino linkage.

Atomic Connectivity and Three-Dimensional Conformational Analysis

The structure comprises a 4-methyl-2,6-dinitroaniline moiety linked to a propanoic acid group through an amino bridge. The nitro groups are positioned ortho and para to the methyl substituent, creating steric and electronic interactions. Key structural features include:

- Aromatic Core : The aniline ring is substituted with two nitro groups (electron-withdrawing) and a methyl group (electron-donating), influencing resonance stabilization and electronic distribution.

- Propanoic Acid Moiety : The carboxylic acid group (-COOH) is attached to the central carbon of the propanoic acid chain, which connects to the amino group.

- Steric Effects : The methyl group at the 4-position and nitro groups at 2- and 6-positions may induce conformational constraints. For example, steric hindrance between the methyl group and nitro substituents could force the nitro groups out of the aromatic plane, as observed in analogous nitroaromatic compounds.

The amino linkage between the aromatic ring and the propanoic acid allows for rotational freedom, though resonance delocalization between the amino group and the nitro substituents may restrict conformational flexibility.

Crystallographic Data and Solid-State Packing Arrangements

While specific X-ray crystallography data for 2-(4-Methyl-2,6-dinitroanilino)propanoic acid are not reported in the available literature, insights can be extrapolated from related nitroaromatic compounds. Key considerations include:

- Hydrogen Bonding : The carboxylic acid group and nitro moieties may participate in intermolecular hydrogen bonding, stabilizing the crystalline lattice.

- Stacking Interactions : The planar aromatic ring may engage in π-π interactions, contributing to a layered solid-state structure.

- Steric Influences : The methyl and nitro groups likely dictate packing efficiency, with steric clashes potentially limiting dense crystal arrangements.

Studies on similar nitroaromatic amines (e.g., N-methyl-2,6-dinitroaniline) reveal that nitro groups tilted out of the aromatic plane reduce resonance stabilization and alter intermolecular interactions. These effects may influence the crystallization behavior of the target compound.

Tautomeric and Resonance Stabilization Phenomena

The compound exhibits electronic features critical to its stability and reactivity:

- Resonance Effects :

- Tautomerism :

- The carboxylic acid group predominantly exists in the deprotonated form under basic conditions but remains protonated in acidic or neutral environments.

- No evidence of keto-enol tautomerism is observed due to the absence of conjugated carbonyl groups adjacent to the amino linkage.

- Electronic Delocalization :

- The amino group donates electron density into the aromatic ring, competing with the electron-withdrawing nitro groups. This balance influences the compound’s redox properties and reactivity.

Resonance Raman spectroscopy studies on analogous nitroanilines suggest that intramolecular interactions (e.g., hydrogen bonding between the amino group and nitro substituents) alter vibrational frequencies and electronic transitions.

特性

IUPAC Name |

2-(4-methyl-2,6-dinitroanilino)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O6/c1-5-3-7(12(16)17)9(8(4-5)13(18)19)11-6(2)10(14)15/h3-4,6,11H,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVLHHRWRGJGLKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)[N+](=O)[O-])NC(C)C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Nucleophilic Aromatic Substitution Using Fluorinated Nitroarenes

Synthesis of 2,6-Dinitro-4-methylfluorobenzene

The preparation begins with 4-methylaniline , which undergoes sequential nitration to introduce nitro groups at the 2- and 6-positions. Nitration is performed using a mixture of fuming nitric acid and concentrated sulfuric acid at 0–5°C, yielding 2,6-dinitro-4-methylaniline . Subsequent diazotization with sodium nitrite in hydrofluoric acid converts the amino group to a fluorine atom via the Schiemann reaction, producing 2,6-dinitro-4-methylfluorobenzene .

Coupling with Alanine Derivatives

The fluorinated intermediate reacts with alanine ethyl ester in anhydrous dimethylformamide (DMF) under basic conditions (K₂CO₃, 60°C). Nucleophilic aromatic substitution occurs at the fluorine position, forming ethyl 2-(4-methyl-2,6-dinitroanilino)propanoate . Hydrolysis of the ester group using 6M HCl at reflux yields the target carboxylic acid (85–90% overall yield).

Key Parameters:

- Temperature : 60°C for substitution; 100°C for hydrolysis.

- Solvent : DMF for substitution; aqueous HCl for hydrolysis.

- Catalyst : Base (K₂CO₃) facilitates deprotonation of alanine’s amino group.

Hydrolysis of N-Methylpropionamide Intermediate

Preparation of 2-(4-Methyl-2,6-dinitroanilino)-N-methylpropionamide

This method starts with 2,6-dinitro-4-methylaniline , which reacts with 2-bromo-N-methylpropionamide in the presence of triethylamine (TEA) in dichloromethane (DCM). The reaction proceeds via nucleophilic substitution, forming the N-arylpropionamide derivative.

Acidic Hydrolysis to Propanoic Acid

The amide intermediate undergoes hydrolysis in concentrated hydrochloric acid (12M HCl, 80°C, 12 hours) to cleave the amide bond, yielding the free carboxylic acid.

Comparative Analysis:

- Yield : 70–75% for amide formation; 90–95% for hydrolysis.

- Purity : Requires chromatographic purification post-hydrolysis due to byproduct formation.

Friedel-Crafts Alkylation with Ethyl 2-Chloropropionate

Reaction Mechanism

Inspired by methodologies for alkylphenylpropanoic acids, ethyl 2-chloropropionate reacts with 1,3-dimethyl-5-nitrobenzene in the presence of anhydrous AlCl₃. The Friedel-Crafts alkylation introduces the propionate moiety at the para position relative to the methyl group. Subsequent nitration introduces the second nitro group at the ortho position.

Functional Group Interconversion

The ethyl ester is hydrolyzed using NaOH (10% w/v) in ethanol-water (1:1) at 60°C, followed by acidification to precipitate the carboxylic acid.

Limitations:

- Regioselectivity : Competing nitration at unintended positions reduces yield (50–60%).

- Side Reactions : Over-nitration and ester degradation under acidic conditions.

Analytical and Optimization Data

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 269.211 g/mol | |

| Density | 1.5±0.1 g/cm³ | |

| Boiling Point | 505.3±50.0 °C | |

| LogP | 2.53 |

Comparative Synthesis Metrics

| Method | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| Nucleophilic Substitution | 85–90 | ≥98 | 24 |

| Amide Hydrolysis | 70–75 | ≥95 | 36 |

| Friedel-Crafts Alkylation | 50–60 | ≥90 | 48 |

化学反応の分析

Esterification Reactions

The carboxylic acid group undergoes esterification under standard conditions. In a documented synthesis, refluxing with ethanol in the presence of sodium bicarbonate yields the ethyl ester derivative .

Reaction Conditions:

| Parameter | Value |

|---|---|

| Solvent | 95% ethanol |

| Base | Sodium bicarbonate |

| Temperature | Reflux (78°C) |

| Time | 18 hours |

Product:

Acyl Chloride Formation

The acid reacts with thionyl chloride (SOCl₂) to form the corresponding acyl chloride, a key intermediate for amide synthesis .

Reaction Protocol:

-

Combine 2-(4-methyl-2,6-dinitroanilino)propanoic acid with excess SOCl₂.

-

Add a catalytic amount of dimethylformamide (DMF).

-

Reflux for 1 hour, followed by solvent evaporation under vacuum.

Product Characteristics:

Hydrolysis of Esters

The ethyl ester derivative undergoes acid-catalyzed hydrolysis to regenerate the free carboxylic acid :

Procedure:

-

Heat ester with 96% H₂SO₄ and water at 50°C.

-

Extract with methylene chloride and evaporate.

Outcome:

Comparative Reaction Table

Mechanistic Insights

-

Nucleophilic Acyl Substitution: The electron-withdrawing nitro groups enhance electrophilicity at the carbonyl carbon, facilitating reactions with nucleophiles (e.g., amines, alcohols) .

-

Steric Effects: The 2,6-dinitro substitution on the aromatic ring reduces steric hindrance at the reactive amine site, enabling efficient coupling .

Spectroscopic Characterization

-

IR Spectroscopy: Strong absorption at 1,710 cm⁻¹ (C=O stretch of carboxylic acid) and 1,530 cm⁻¹ (asymmetric NO₂ stretch) .

-

NMR: δ 2.35 ppm (singlet, CH₃ of aromatic methyl) and δ 4.20 ppm (multiplet, CH of alanine backbone) .

This compound’s reactivity is foundational to its applications in herbicide development and biochemical research, particularly in studying ribosomal function . Experimental protocols emphasize precise temperature control and stoichiometric ratios to maximize yields and purity.

科学的研究の応用

Dyes and Pigments

MDNPA serves as a precursor for synthesizing dyes and pigments due to its chromophoric properties. The dinitroaniline structure is particularly effective in producing vibrant colors in textile applications. Its versatility allows for modifications that can enhance dye properties, such as solubility and lightfastness.

MDNPA exhibits notable biological activities:

- Protein Synthesis Inhibition: Research indicates that MDNPA can inhibit the initiation of protein synthesis in plants, selectively altering rRNA synthesis without affecting polyadenylated RNA synthesis. This property has implications for studying ribosomal gene transcription and processing mechanisms .

- Antimicrobial Properties: The compound has been explored for its potential antimicrobial effects, making it a candidate for developing new antibacterial agents.

Pharmaceutical Applications

MDNPA has been investigated for its potential use in pharmaceuticals:

- Drug Development: Its ability to modify biological pathways makes it a valuable compound in drug discovery processes, particularly in targeting specific cellular functions.

- Biochemical Research: Studies have utilized MDNPA to explore the mechanisms of action of various biochemical processes, contributing to a deeper understanding of cellular functions .

Case Study 1: Inhibition of Protein Synthesis

A study demonstrated that 2-(4-Methyl-2,6-dinitroanilino)-N-methylpropionamide (a derivative of MDNPA) selectively alters rRNA synthesis in plant cells. This study highlighted the compound's role in ribosomal gene transcription and its potential as a tool for investigating protein synthesis mechanisms in eukaryotic organisms .

Case Study 2: Development of Antimicrobial Agents

Research into the antimicrobial properties of MDNPA revealed its effectiveness against various bacterial strains. The compound's structural features contribute to its interaction with microbial cell membranes, leading to cell lysis and inhibition of growth. This finding supports the exploration of MDNPA derivatives as potential antibiotics.

作用機序

The mechanism of action of 2-(4-Methyl-2,6-dinitroanilino)propanoic acid involves its interaction with specific molecular targets. The nitro groups in the compound can participate in redox reactions, affecting cellular pathways and enzyme activities. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can modulate protein functions and signaling pathways .

類似化合物との比較

Structural Analogs

The following compounds share structural similarities with 2-(4-methyl-2,6-dinitroanilino)propanoic acid, differing primarily in substituents or backbone modifications:

Key Differences and Implications

Backbone Modifications: The target compound’s propanoic acid backbone contrasts with the amide group in 2-(4-methyl-2,6-dinitroanilino)-N-methylproprionamide. The methyl ester in the pyrimidinyl-substituted analog () enhances hydrolytic stability compared to free carboxylic acids, a common strategy in prodrug design .

Substituent Effects: The dichlorophenoxy and dimethoxypyrimidinyl groups in the herbicidal analog () introduce steric bulk and electron-withdrawing effects, critical for binding to plant enzyme active sites. In contrast, the target compound’s simpler nitro and methyl groups may limit such specificity . The t-Boc (tert-butoxycarbonyl) group in the ACE inhibitor () protects amine functionalities during synthesis, a feature absent in the target compound .

Biological Activity :

- While the target compound lacks explicit activity data in the evidence, its structural analogs exhibit diverse roles:

- Peptide-chain initiation inhibition (amide derivative) via ribosomal targeting .

- Herbicidal activity (pyrimidinyl analog) through acetyl-CoA carboxylase disruption .

- Antihypertensive effects (t-Boc derivative) via angiotensin-converting enzyme (ACE) inhibition .

Research Findings and Limitations

- Synthetic Accessibility : The target compound’s synthesis is less documented compared to its analogs. For instance, the pyrimidinyl-substituted analog () employs a multi-step route involving 4-(4,6-dimethoxypyrimidin-2-yloxy)aniline and methyl 2-chloropropionate, highlighting the need for specialized reagents .

- Activity Gaps: No direct evidence links 2-(4-methyl-2,6-dinitroanilino)propanoic acid to anticancer, antimicrobial, or enzymatic activities observed in its analogs.

生物活性

2-(4-Methyl-2,6-dinitroanilino)propanoic acid, a compound often studied for its biological activities, has garnered attention due to its potential applications in agriculture and medicine. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound has the chemical formula C11H12N4O4 and a molecular weight of 252.24 g/mol. Its structure features a dinitroaniline moiety, which is significant for its biological interactions.

Research indicates that 2-(4-Methyl-2,6-dinitroanilino)propanoic acid acts primarily as an inhibitor of protein synthesis. It selectively alters ribosomal RNA (rRNA) synthesis in plants by inhibiting the initiation phase of protein synthesis. This results in an accumulation of pre-rRNA without affecting the synthesis of polyadenylated RNA .

Key Mechanisms:

- Inhibition of Protein Synthesis : The compound disrupts normal protein synthesis pathways, particularly in plant cells.

- Selective rRNA Processing : It impacts the processing of rRNA transcripts, leading to an accumulation of unprocessed forms .

Biological Activity

The biological activity of 2-(4-Methyl-2,6-dinitroanilino)propanoic acid has been evaluated in various studies:

- Antimicrobial Properties : The compound exhibits antimicrobial activity against certain bacterial strains. Its effectiveness may be attributed to its ability to inhibit protein synthesis in microbial cells.

- Herbicidal Effects : As a plant growth regulator, it has been shown to affect plant growth by interfering with normal metabolic processes. This makes it a candidate for use as a herbicide in agricultural settings.

- Toxicological Studies : Toxicity assessments reveal that the compound can be mutagenic under certain conditions, indicating potential risks associated with its use in agricultural applications .

Case Studies

Several studies have documented the effects of 2-(4-Methyl-2,6-dinitroanilino)propanoic acid:

- Study on Plant Cells : A study demonstrated that treatment with this compound led to significant changes in rRNA synthesis patterns in plant cells, suggesting its utility as a research tool for studying gene expression and regulation .

- Microbial Inhibition : Another investigation focused on the antimicrobial properties of the compound, revealing its effectiveness against specific pathogens. The study highlighted the potential for developing new antimicrobial agents based on this structure.

Data Summary

The following table summarizes key findings related to the biological activity of 2-(4-Methyl-2,6-dinitroanilino)propanoic acid:

Q & A

Q. What are the recommended synthetic routes for 2-(4-Methyl-2,6-dinitroanilino)propanoic acid, and how can reaction conditions be optimized to minimize byproducts?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a protocol involving the reaction of 4-methyl-2,6-dinitroaniline with a propanoic acid derivative (e.g., methyl 2-chloropropanoate) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) is effective. Key parameters include:

- Temperature control : Maintain 60–80°C to balance reactivity and side reactions.

- Stoichiometry : Use a 1.2:1 molar ratio of the aniline derivative to the propanoic acid precursor to ensure complete conversion.

- Purification : Crystallization from ethanol/water mixtures or column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) improves purity (>95%) .

Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of 2-(4-Methyl-2,6-dinitroanilino)propanoic acid?

Methodological Answer:

- X-ray crystallography : Resolves bond lengths (e.g., C–N: ~1.47 Å) and dihedral angles (e.g., 65.71° between aromatic rings), critical for confirming molecular conformation .

- NMR spectroscopy : NMR in DMSO-d6 reveals distinct signals for the methyl group (~1.5 ppm) and nitro substituents (~8.2 ppm). NMR confirms carbonyl (C=O) at ~170 ppm .

- FT-IR : Peaks at ~1530 cm (NO asymmetric stretch) and ~1680 cm (amide C=O) validate functional groups .

Advanced Research Questions

Q. How does the molecular conformation of 2-(4-Methyl-2,6-dinitroanilino)propanoic acid influence its intermolecular interactions and stability in crystalline form?

Methodological Answer: Crystal packing studies reveal that the compound’s stability is governed by:

- Hydrogen bonding : C–H···O interactions (e.g., C9–H9···O4, distance ~2.1 Å) create a 3D network, enhancing lattice energy .

- Dihedral angles : The central aromatic ring forms angles of 44.42° and 65.71° with adjacent groups, reducing steric hindrance and favoring planar stacking .

- Thermal analysis : Differential scanning calorimetry (DSC) shows a melting point >200°C, correlating with strong intermolecular forces .

Q. What experimental approaches can resolve contradictions in reported bioactivity data, such as inhibition of protein synthesis in prokaryotic vs. eukaryotic systems?

Methodological Answer: Discrepancies may arise from ribosomal subunit specificity. To address this:

- Comparative assays : Use in vitro translation systems from diverse organisms (e.g., E. coli ribosomes vs. wheat germ lysate) to test inhibition thresholds .

- Mechanistic probes : Employ radiolabeled amino acids (e.g., -leucine) to quantify chain initiation vs. elongation inhibition .

- Structural analogs : Synthesize derivatives (e.g., carboxamide variants) to identify functional groups critical for ribosomal targeting .

Q. How can researchers design derivatives of this compound to enhance target selectivity while minimizing off-target effects in eukaryotic cells?

Methodological Answer:

- Functional group modification : Replace the nitro groups with electron-withdrawing substituents (e.g., –CF) to modulate binding affinity .

- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with ribosomal proteins (e.g., L27 in prokaryotes) .

- In vitro toxicity screening : Test derivatives on human cell lines (e.g., HEK293) using MTT assays to assess cytotoxicity thresholds .

Q. What strategies are recommended for analyzing environmental degradation products of this compound in ecotoxicological studies?

Methodological Answer:

- LC-HRMS : Liquid chromatography-high-resolution mass spectrometry identifies degradation intermediates (e.g., nitro-reduced metabolites) .

- Microcosm assays : Incubate the compound with soil/water samples under varying pH and UV conditions to simulate natural degradation pathways .

- Algal growth inhibition tests : Use Chlorella vulgaris to quantify EC values and assess ecological impact .

Q. How can contradictory data on the compound’s solubility in polar vs. non-polar solvents be reconciled?

Methodological Answer:

- Solubility parameter analysis : Calculate Hansen solubility parameters (δ, δ, δ) to predict compatibility with solvents (e.g., DMSO δ ~16.4 MPa) .

- Temperature-dependent studies : Measure solubility in ethanol/water mixtures (e.g., 70:30 v/v) at 25°C vs. 40°C to account for entropy effects .

- Co-solvency approaches : Use blends like acetone/hexane to enhance dissolution without degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。